molecular formula C18H24N2O4S2 B3000642 N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923249-99-4

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B3000642
CAS No.: 923249-99-4
M. Wt: 396.52
InChI Key: XHUKBNDIYQLVJI-UHFFFAOYSA-N
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Description

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S2 and its molecular weight is 396.52. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Medicinal Applications : Benzenesulfonamide derivatives, including carbamoylsulfonamide compounds, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural properties have potential for medicinal applications (Siddiqui et al., 2008).

  • Rearrangement Reactions : N-substituted benzenesulfonamide derivatives undergo rearrangement reactions under certain conditions, contributing to the synthesis of other compounds, such as p-methylsulfonylphenylacetic acid (Dohmori, 1964).

  • Synthetic Applications : Benzenesulfonamide is a powerful Directed Metalation Group (DMG) with vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology, beneficial in heterocyclic synthesis and concomitant rearrangements (Familoni, 2002).

  • Anticancer Potential : Novel N-acylbenzenesulfonamides have shown anticancer activity toward various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2015).

  • Inhibitory Properties : Some benzenesulfonamide derivatives act as inhibitors for enzymes such as membrane-bound phospholipase A2, indicating their potential in treating conditions like myocardial infarction (Oinuma et al., 1991).

  • Antimicrobial Activity : N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial activity against various bacteria, showing potential in the development of new antimicrobial agents (Ijuomah et al., 2022).

  • Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, particularly those with singlet oxygen quantum yield, are suitable for photodynamic therapy, especially in treating cancer (Pişkin et al., 2020).

  • Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors (CAIs), unraveling aspects of their inhibition mechanism (Di Fiore et al., 2011).

Properties

IUPAC Name

N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKBNDIYQLVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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